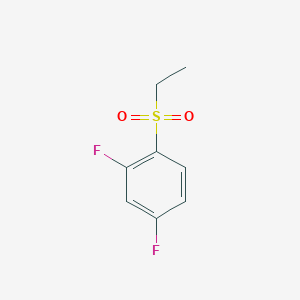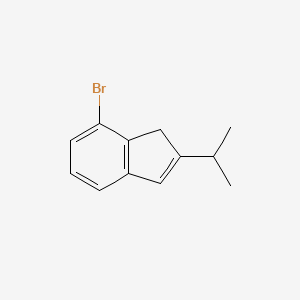![molecular formula C11H14F3NO B1443412 1-[(1-Aminobutan-2-il)oxi]-3-(trifluorometil)benceno CAS No. 1247503-10-1](/img/structure/B1443412.png)
1-[(1-Aminobutan-2-il)oxi]-3-(trifluorometil)benceno
Descripción general
Descripción
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an aminobutan-2-yloxy substituent. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research .
Aplicaciones Científicas De Investigación
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Métodos De Preparación
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)phenol with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene .
Análisis De Reacciones Químicas
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Mecanismo De Acción
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The aminobutan-2-yloxy substituent further enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-[(1-Aminobutan-2-yl)oxy]-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the benzene ring.
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene: In this compound, the trifluoromethyl group is attached to the ortho position of the benzene ring.
1-[(1-Aminobutan-2-yl)oxy]-3-(difluoromethyl)benzene: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical properties.
These comparisons highlight the unique structural features and chemical properties of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-9(7-15)16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9H,2,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKVOZOXALOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


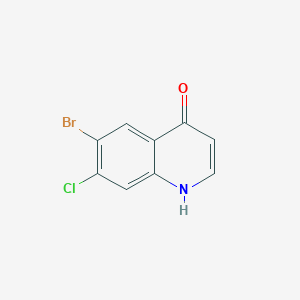

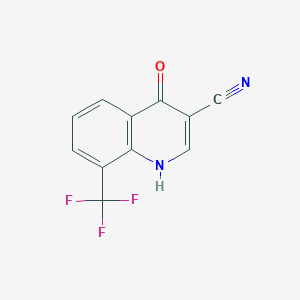

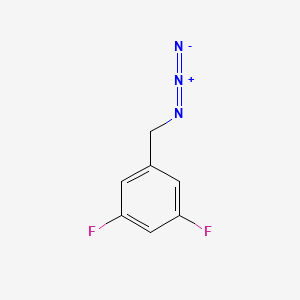
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)


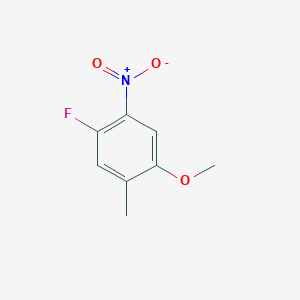
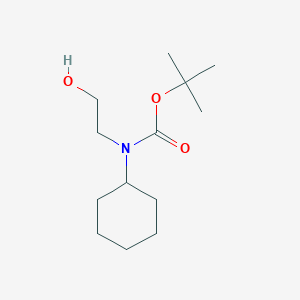
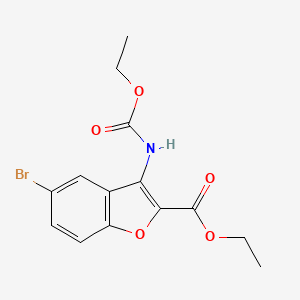
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
